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Compound of Interest

4-Bromo-3,5-difluorobenzyl
Compound Name:

chloride
CAS No.: 1805524-18-8
Cat. No.: B1411156

Get Quote

Executive Summary

4-Bromo-3,5-difluorobenzyl chloride (Formula: C7H4BrCIF2) is a polyhalogenated benzyl
halide scaffold employed in drug discovery to introduce a metabolically stable, lipophilic motif
into lead compounds. Its structural uniqueness lies in the 3,5-difluoro substitution pattern,
which electronically deactivates the ring while providing metabolic blockade, and the 4-bromo
moiety, which serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-
Miyaura).

This guide provides a definitive analysis of its molecular weight (including isotopic distribution
for mass spectrometry), a high-fidelity synthesis protocol, and its strategic utility in structure-
activity relationship (SAR) studies.

Molecular Weight & Isotopic Characterization

For researchers using high-resolution mass spectrometry (HRMS), the "average" molecular
weight is insufficient due to the significant natural abundance of bromine and chlorine isotopes.
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Exact Mass vs. Molar Mass

Property Value Notes
Molecular Formula C7H4BrCIF2

Used for
Average Molar Mass 241.46 g/mol

stoichiometry/weighing.

Based on 7°Br (50.69%) and

Monoisotopic Mass 239.9136 Da
35CI (75.78%).

Corresponds to the 7°Br/3’Cl or
Exact Mass (Most Abundant) 241.9115 Da ]
81Br/3>Cl isotopologues.

Mass Spectrometry Isotope Pattern

The presence of one bromine (Br) and one chlorine (Cl) atom creates a distinct "quartet-like"
isotopic signature (M, M+2, M+4) that serves as a diagnostic fingerprint in LC-MS analysis.

e M+0 (239.9 Da): Contains 7°Br + 3°Cl. Relative Intensity: ~100%

e M+2 (241.9 Da): Contains 8Br + 35Cl or 7°Br + 37Cl. Relative Intensity: ~130% (Due to
overlapping contributions).

e M+4 (243.9 Da): Contains 8Br + 37Cl. Relative Intensity: ~30%][1][2]

Analyst Note: When integrating peaks for quantitative analysis, ensure the extraction window

covers the M+2 peak, as it is often the most intense signal in Br+Cl| systems.

Chemical Properties & Stability
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Parameter Description

Low-melting solid or viscous oil (dependent on

Physical State )
purity).

Solubility Soluble in DCM, THF, EtOAc; insoluble in water.

Electrophile: The benzylic chloride is highly
o i reactive toward nucleophiles (amines, thiols,
Reactivity Profile )
alkoxides). Lachrymator: Hydrolyzes slowly to

release HCI; potent eye/respiratory irritant.

Store at 2—-8°C under inert atmosphere (Ar/Nz).

Storage ] .
Moisture sensitive.

Synthesis & Manufacturing Protocol

While the bromide derivative is commercially common, the chloride variant is often preferred for
specific alkylation kinetics (slower, more controlled reaction than bromide) or stability reasons.

Retrosynthetic Analysis

The most robust route proceeds via the reduction of the corresponding benzoic acid, followed

by chlorination.

Step 1: Step 2:
BH3-THF or LiAIH4 SOCI2, DCM
4-Bromo-3,5- (Reduction) > 4-Bromo-3,5- (Chlorination) > 4-Bromo-3,5-
difluorobenzoic acid difluorobenzyl alcohol difluorobenzyl chloride

Click to download full resolution via product page

Figure 1: Two-step synthesis pathway from the benzoic acid precursor.

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-3,5-difluorobenzyl chloride from 4-bromo-3,5-difluorobenzyl

alcohol.

Reagents:
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Starting Material: 4-Bromo-3,5-difluorobenzyl alcohol (1.0 eq)

Thionyl Chloride (SOCI2) (1.5 eq)

Solvent: Dichloromethane (DCM), anhydrous

Catalyst: DMF (catalytic, 2-3 drops)

Procedure:

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and
a reflux condenser. Flush with Nitrogen (N2).

¢ Dissolution: Charge the RBF with 4-Bromo-3,5-difluorobenzyl alcohol (5.0 g, 22.4 mmol) and
anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

e Addition: Add Thionyl Chloride (2.45 mL, 33.6 mmol) dropwise over 15 minutes. Caution:
Gas evolution (SOz, HCI). Add 2 drops of DMF to catalyze the reaction.

» Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir
for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

o Workup:

o Concentrate the reaction mixture under reduced pressure to remove DCM and excess
SOCla.

o Redissolve the residue in DCM (50 mL) and wash with saturated NaHCOs (2 x 30 mL) to
neutralize residual acid.

o Wash with Brine (30 mL), dry over anhydrous Na=SOa4, and filter.

 Purification: Concentrate the filtrate to yield the crude chloride. If necessary, purify via short-
path silica gel chromatography (100% Hexanes) to obtain a clear, colorless oil/solid.

Yield Expectation: 85—-95%.

Applications in Drug Discovery
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The 4-Bromo-3,5-difluorobenzyl motif is a "privileged scaffold" in medicinal chemistry.

Strategic Design Elements

o Metabolic Blocking: The fluorine atoms at positions 3 and 5 block the metabolic "soft spots”
on the phenyl ring, preventing oxidative metabolism (hydroxylation) by Cytochrome P450
enzymes.

o Electronic Modulation: The electron-withdrawing nature of the halogens lowers the pKa of
the benzyl protons and modulates the electron density of the aromatic ring, affecting

stacking interactions with target proteins.

o Orthogonal Functionalization: The 4-position bromine is chemically orthogonal to the benzyl
chloride.

o Step 1: Alkylation of a nucleophile (e.g., amine, phenol) using the benzyl chloride.

o Step 2: Suzuki or Buchwald-Hartwig coupling at the bromine position to extend the
molecule.

Case Study: Fragment-Based Drug Design (FBDD)

In kinase inhibitor development, this scaffold is often used to occupy hydrophobic pockets. The
bromine atom can notably participate in Halogen Bonding (X-bond) with backbone carbonyls of
the protein, a specific interaction that can increase potency by 10-100 fold compared to the
hydrogen analog.
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4-Bromo-3,5-difluorobenzyl
Chloride
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Figure 2: Mechanistic utility of the scaffold in therapeutic development.
Safety & Handling
» Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.[3]

 PPE Requirements: Chemical splash goggles, face shield, nitrile gloves (double-gloved
recommended), and lab coat.

o Engineering Controls:MANDATORY use of a chemical fume hood. The compound releases
HCI upon contact with moisture and is a potent tear gas.

o Spill Cleanup: Neutralize with dilute sodium bicarbonate solution before absorbing with inert
material (vermiculite).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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